molecular formula C8H5F4IO B6175546 1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene CAS No. 2311855-35-1

1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B6175546
CAS No.: 2311855-35-1
M. Wt: 320
InChI Key:
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Description

1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F4IO It is a substituted benzene derivative, characterized by the presence of fluorine, iodine, methoxy, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene can be synthesized through several synthetic routes. One common method involves the halogenation of a methoxy-substituted benzene derivative. The process typically includes:

    Nitration: The starting material, 4-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is subsequently replaced by iodine using the Sandmeyer reaction.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-fluoro-5-azido-4-methoxy-2-(trifluoromethyl)benzene.

Scientific Research Applications

1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-fluoro-4-iodo-2-methoxybenzene
  • 1-fluoro-5-iodo-2-methoxy-4-(trifluoromethyl)benzene
  • 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene

Uniqueness

1-fluoro-5-iodo-4-methoxy-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of fluorine, iodine, methoxy, and trifluoromethyl groups provides a distinctive set of chemical properties that can be exploited in various applications.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

CAS No.

2311855-35-1

Molecular Formula

C8H5F4IO

Molecular Weight

320

Purity

95

Origin of Product

United States

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